3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride
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Overview
Description
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with similar structural features.
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: A compound with a triazole ring and additional functional groups.
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative used in various chemical applications.
Uniqueness
3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholinedihydrochloride is unique due to its specific combination of the triazole ring and morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research fields .
Properties
Molecular Formula |
C7H14Cl2N4O |
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Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-7(9-5-10-11)6-4-12-3-2-8-6;;/h5-6,8H,2-4H2,1H3;2*1H |
InChI Key |
HLTWFNJNXIAQQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2COCCN2.Cl.Cl |
Origin of Product |
United States |
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